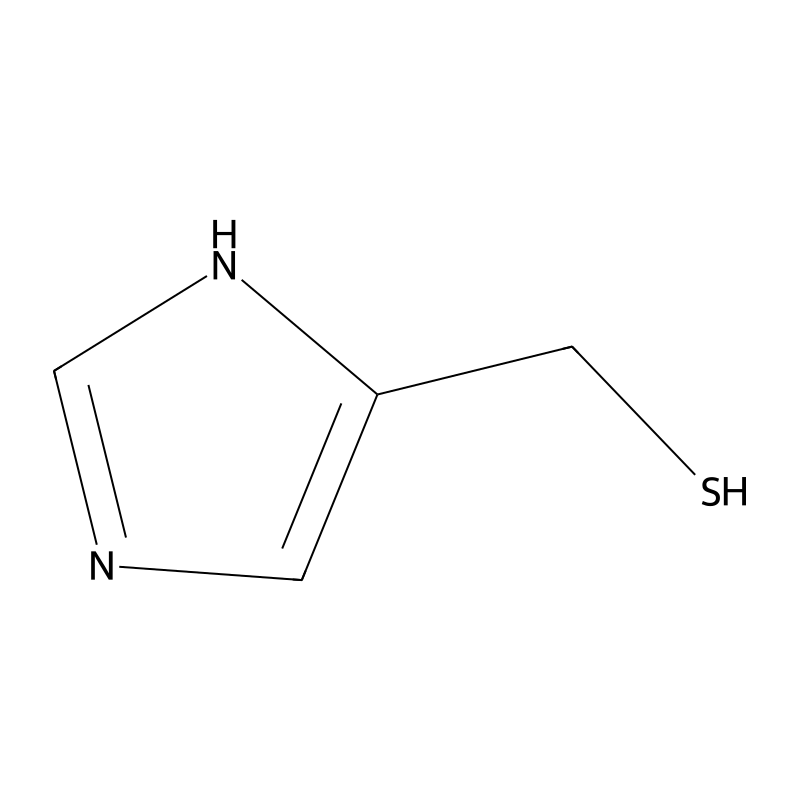

1H-Imidazole-5-methanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Imidazole-5-methanethiol is a sulfur-containing derivative of imidazole, characterized by the presence of a thiol group (-SH) attached to the 5-position of the imidazole ring. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. The imidazole ring itself is a planar five-membered heterocycle containing two nitrogen atoms, which contributes to its aromaticity and polarity. The presence of the methanethiol group enhances its reactivity and potential for forming metal complexes.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which may have different biological activities.

1H-Imidazole-5-methanethiol exhibits notable biological activities:

- Antimicrobial Properties: Compounds containing imidazole rings are known for their antimicrobial effects, making this derivative potentially useful in treating infections.

- Antioxidant Activity: The thiol group can scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition: It may inhibit certain enzymes, potentially serving as a lead compound in drug development against various diseases.

The synthesis of 1H-Imidazole-5-methanethiol can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of imidazole with formaldehyde followed by reduction with thiols.

- Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that yield substituted imidazoles efficiently under mild conditions .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave energy to facilitate the formation of imidazole derivatives .

1H-Imidazole-5-methanethiol has several applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for antimicrobial and antioxidant therapies.

- Agricultural Chemicals: It may be used in developing fungicides or herbicides owing to its biological properties.

- Materials Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 1H-Imidazole-5-methanethiol with biological targets reveal significant insights:

- Protein Binding: Research indicates that it can bind to specific proteins, affecting their function and stability.

- Metal Ion Interaction: The compound's ability to coordinate with metal ions has been studied extensively, showing potential applications in catalysis and sensing technologies.

Several compounds share structural similarities with 1H-Imidazole-5-methanethiol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Imidazole | Imidazole | Base structure; lacks thiol group |

| 1H-Imidazole-2-thiol | 2-Thiol | Thiol at 2-position; different reactivity |

| 1-Methylimidazole | Methylimidazole | Methyl substitution; alters polarity and solubility |

| 2-Mercaptoimidazole | Mercaptoimidazole | Thiol at 2-position; different biological activity |

The presence of the methanethiol group at the 5-position distinguishes 1H-Imidazole-5-methanethiol from other imidazoles, enhancing its reactivity and potential applications.